2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid involves strategic functionalization of macrocyclic ligands with acetate pendant arms, leading to the formation of binuclear copper(II) complexes characterized by X-ray crystallography. These compounds demonstrate interesting coordination chemistry due to their unique ligand architecture, which includes pentadentate compartments hosting copper(II) centers oriented away from each other, exhibiting distorted square-pyramidal geometry (Fry, Graham, Spiccia, Hockless, & Tiekink, 1997).
Molecular Structure Analysis
The molecular structure of such compounds often reveals a fascinating coordination environment around the metal centers, as observed in complexes where the ligand exhibits heteroscorpionate κ3-N,N,O-coordination. This coordination mode involves two nitrogen atoms and one oxygen atom, leaving the peripheral carboxyl groups free and not involved in metal binding, which significantly influences the solubility and reactivity of these complexes (Tzegai, Reil, & Burzlaff, 2022).
Chemical Reactions and Properties
The chemistry of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid derivatives encompasses a range of reactions, including coordination to various metals. These reactions lead to the formation of complexes with potential catalytic and pharmaceutical applications. The ligand's ability to form stable complexes with transition metals is crucial for its reactivity and the development of novel compounds with enhanced properties (Wen, Song, Du, Zhai, & Tang, 2005).
Physical Properties Analysis
The physical properties of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid and its derivatives, such as solubility in various solvents, melting points, and crystallinity, are significantly influenced by the structural features of the compound. These properties are crucial for determining the compound's suitability for specific applications, including its use in synthesis and material science (Kreher, Hearn, Moubaraki, Murray, & Spiccia, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and potential for forming diverse complexes, highlight the versatility of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid. This versatility is key to exploring its use in various scientific and industrial fields, where specific chemical behaviors under defined conditions are crucial (Blake, Tei, Wilson, & Schröder, 2003).
Scientific Research Applications
Preparation of Binuclear Copper Complexes : A study by Fry et al. (1997) discussed the preparation of new bis(pentadentate) compounds using 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid and its derivatives. These compounds, upon complexing with copper(II), were characterized by X-ray crystallography, revealing distinct geometries and orientations of the copper(II) centers. This research contributes to the understanding of metal coordination in macrocyclic chemistry (Fry et al., 1997).
Development of Novel Ligands for Radioimmunotherapy : Chong et al. (2006) explored novel ligands, including 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid derivatives, as potential chelators for radioisotopes in radioimmunotherapy (RIT). Their study assessed the in vitro and in vivo stability of these ligands, suggesting their potential for broad applicability in RIT (Chong et al., 2006).
Synthesis and Evaluation of a Novel Decadentate Ligand : In another study by Chong et al. (2008), a novel decadentate ligand incorporating 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid was synthesized and evaluated for chelating radioisotopes like (177)Lu, (212)Bi, and (213)Bi. This research contributes to the development of targeted cancer therapies, particularly in radioimmunotherapy (Chong et al., 2008).
Gadolinium(III) Complexes Optimization : A study by Nonat et al. (2009) focused on optimizing the properties of gadolinium(III) complexes for MRI contrast agents. They synthesized new ligands based on 1,4,7-triazacyclononane with 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid, achieving improved water exchange rates and electronic relaxation. This work is significant in the development of high relaxivity macromolecular gadolinium-based contrast agents (Nonat et al., 2009).
Therapeutic Bone-Seeking Agents : Yousefnia et al. (2015) prepared and evaluated a complex called 166Ho-BPAMD, which includes 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid, as a potential therapeutic bone-seeking agent. Their research demonstrated significant stability and high bone tissue accumulation, highlighting its potential for bone pain palliation in medical applications (Yousefnia et al., 2015).
properties
IUPAC Name |
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6/c16-10(17)7-13-1-2-14(8-11(18)19)5-6-15(4-3-13)9-12(20)21/h1-9H2,(H,16,17)(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHALWMSZGCVVEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205034 | |
Record name | 1,4,7-Triazacyclononane-N,N',N''-triacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid | |
CAS RN |
56491-86-2 | |
Record name | 1,4,7-Triazacyclononane-N,N',N''-triacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056491862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,7-Triazacyclononane-N,N',N''-triacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',2''-(1,4,7-Triazonane-1,4,7-triyl)triacetic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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